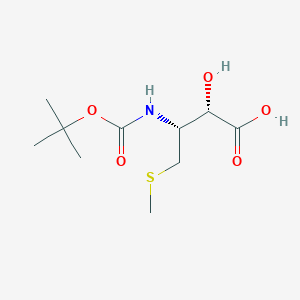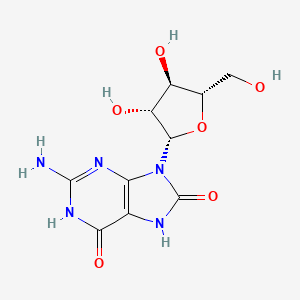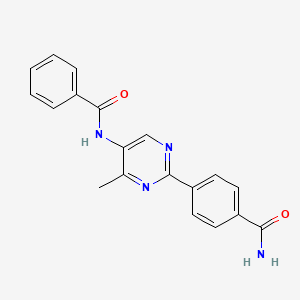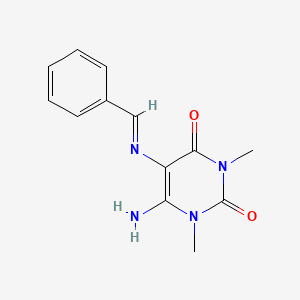![molecular formula C12H9N3OS B12940961 7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-26-8](/img/structure/B12940961.png)
7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazolo[5,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar pyrimidine ring system but differ in the fused ring structure.
Uniqueness
7-(Methylthio)-2-phenyloxazolo[5,4-d]pyrimidine is unique due to the presence of the methylthio and phenyl groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
33360-26-8 |
|---|---|
Fórmula molecular |
C12H9N3OS |
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
7-methylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-9-11(13-7-14-12)16-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
GRRJNJWGBIGIMB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12940885.png)
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)









![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)


